molecular formula C13H13N3O3S B8647691 1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol

1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol

Cat. No.: B8647691
M. Wt: 291.33 g/mol
InChI Key: UGPDYMNJLWBAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol is a complex organic compound that features a thiazole ring, a cyclobutanol moiety, and an amino-nitrophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol

InChI

InChI=1S/C13H13N3O3S/c14-9-4-8(5-10(6-9)16(18)19)11-7-15-12(20-11)13(17)2-1-3-13/h4-7,17H,1-3,14H2

InChI Key

UGPDYMNJLWBAJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=C(S2)C3=CC(=CC(=C3)[N+](=O)[O-])N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol typically involves the reaction of 3-amino-5-nitrobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with cyclobutanol under basic conditions to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol involves its interaction with various molecular targets and pathways:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.